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Compound of Interest

Compound Name:
4-Amino-3-chloro-5-methylbenzoic

acid

Cat. No.: B116018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Amino-3-chloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid with

potential applications in medicinal chemistry and materials science. A thorough understanding

of its physicochemical properties is fundamental for its application in research and

development, particularly in areas such as drug design, where properties like solubility and

lipophilicity are critical determinants of a compound's pharmacokinetic and pharmacodynamic

profile. This technical guide provides a summary of the available physicochemical data,

detailed experimental protocols for property determination, and visualizations of its synthesis

and a relevant biological pathway.

Core Physicochemical Properties
Quantitative experimental data for several key physicochemical properties of 4-Amino-3-
chloro-5-methylbenzoic acid are not readily available in public literature. However, its basic

molecular properties have been established.
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Property Value Source

IUPAC Name
4-Amino-3-chloro-5-

methylbenzoic acid
N/A

CAS Number 157069-52-8 N/A

Molecular Formula C₈H₈ClNO₂ N/A

Molecular Weight 185.61 g/mol N/A

Melting Point Data not available N/A

Boiling Point Data not available N/A

pKa Data not available N/A

Water Solubility Data not available N/A

LogP Data not available N/A

Experimental Protocols
Given the absence of specific experimental data for 4-Amino-3-chloro-5-methylbenzoic acid,

this section outlines detailed, generalized protocols for the determination of key

physicochemical properties applicable to this class of organic compounds.

Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid

phase. It is a crucial indicator of purity.

Methodology:

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube,

sealed at one end, to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of

a heated block or an oil bath and a thermometer or a digital temperature sensor.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to

ensure thermal equilibrium between the sample and the thermometer.

Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the entire solid phase has liquefied (completion of melting) are

recorded. This range is the melting point of the substance. A narrow melting range (0.5-1 °C)

is indicative of a pure compound.[1]

pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an

amino-substituted carboxylic acid, two pKa values corresponding to the carboxylic acid and the

amino group can be expected.

Methodology:

Solution Preparation: A precise weight of the compound is dissolved in a known volume of

deionized water or a suitable co-solvent if the compound has low water solubility. The initial

concentration is typically in the range of 0.01 to 0.1 M.

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a

magnetic stirrer.

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally

to the acidic solution. After each addition, the solution is stirred to ensure homogeneity, and

the pH is recorded.

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point,

where the acid has been completely neutralized by the base, is identified as the point of

steepest inflection on the titration curve. The pKa is the pH at which half of the acid has been

neutralized (i.e., at half the volume of the equivalence point). For a compound with two

ionizable groups, two distinct equivalence points and corresponding pKa values may be

observed.[2][3][4]

Aqueous Solubility Determination (Shake-Flask Method)
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Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given

temperature.

Methodology:

Equilibration: An excess amount of the solid compound is added to a known volume of water

in a sealed flask.

Agitation: The flask is agitated at a constant temperature for a prolonged period (typically 24-

48 hours) to ensure that equilibrium is reached.

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the

undissolved solid from the saturated solution.

Quantification: A filtered aliquot of the saturated solution is carefully removed and its

concentration is determined using a suitable analytical technique, such as UV-Vis

spectroscopy or High-Performance Liquid Chromatography (HPLC).[5][6][7][8]

LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of the differential solubility of a compound in a

biphasic system of two immiscible liquids, typically octan-1-ol and water. It is a key indicator of

a compound's lipophilicity.

Methodology:

Phase Preparation: Equal volumes of octan-1-ol and water are pre-saturated with each other

by vigorous mixing followed by separation.

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the

one in which it is more soluble). The two phases are then combined in a separatory funnel

and shaken vigorously for a set period to allow for the partitioning of the compound between

the two layers.

Phase Separation: The mixture is allowed to stand until the two phases have completely

separated.
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Quantification: The concentration of the compound in each phase is determined using an

appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the octan-1-ol phase to its concentration in the aqueous phase. LogP is the

base-10 logarithm of P.[9][10][11]

Synthesis and Biological Activity
While specific details on the synthesis of 4-Amino-3-chloro-5-methylbenzoic acid are sparse

in readily available literature, a plausible synthetic route can be conceptualized based on

standard organic chemistry reactions. Furthermore, recent studies have highlighted the

potential of derivatives of 4-amino-3-chloro benzoate esters as inhibitors of the Epidermal

Growth Factor Receptor (EGFR), a key target in cancer therapy.[12]

Conceptual Synthesis Pathway
The synthesis of 4-Amino-3-chloro-5-methylbenzoic acid could potentially start from a

readily available substituted toluene. The following diagram illustrates a logical sequence of

reactions.
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Conceptual Synthesis of 4-Amino-3-chloro-5-methylbenzoic acid

Starting Material

Intermediate 1

Intermediate 2

Intermediate 3

Intermediate 4

Final Product

3,5-Dimethylaniline

N-Acetyl-3,5-dimethylaniline

Acetylation
(Acetic Anhydride)

2-Chloro-N-acetyl-3,5-dimethylaniline

Chlorination
(e.g., NCS)

4-Amino-3-chloro-5-methyltoluene

Deacetylation
(Acid/Base Hydrolysis)

4-Acetamido-3-chloro-5-methylbenzoic acid

Oxidation of Methyl Group
(e.g., KMnO4) followed by Acetylation

4-Amino-3-chloro-5-methylbenzoic acid

Deacetylation
(Acid/Base Hydrolysis)
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Simplified EGFR Signaling Pathway and Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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